molecular formula C16H11ClF3NO B5502912 (2E)-3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B5502912
M. Wt: 325.71 g/mol
InChI Key: MFGWLFWHYOAHFN-JXMROGBWSA-N
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Description

(2E)-3-(4-Chlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic cinnamanilide derivative characterized by a 4-chlorophenyl group on the cinnamoyl moiety and a 2-(trifluoromethyl)phenyl substituent on the anilide ring. This compound belongs to a class of N-arylcinnamamides, which are recognized for their antimicrobial, anti-inflammatory, and antitubercular activities. The presence of electron-withdrawing groups (Cl, CF₃) enhances its biological potency by influencing lipophilicity and electronic interactions with target proteins .

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3NO/c17-12-8-5-11(6-9-12)7-10-15(22)21-14-4-2-1-3-13(14)16(18,19)20/h1-10H,(H,21,22)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGWLFWHYOAHFN-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with 2-(trifluoromethyl)aniline in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The reaction proceeds through a condensation mechanism, forming the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting downstream biological pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Position: Anilide Ring: The target compound’s 2-CF₃ group is less common than 3-CF₃ or 3,5-bis(CF₃) substituents. Di-substituted anilides (e.g., 3,5-bis(CF₃)) exhibit superior antimicrobial activity due to enhanced lipophilicity and target binding . Cinnamoyl Ring: Dichlorinated analogs (3,4-Cl₂Ph) show broader-spectrum activity than mono-Cl derivatives (4-ClPh), particularly against Mycobacterium tuberculosis .

Antimicrobial Potency :

  • The target compound’s activity is inferred to be lower than dichlorinated or bis(CF₃)-substituted analogs, which achieve submicromolar MICs against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium smegmatis .
  • Compounds with 3-CF₃ anilide groups (e.g., (2E)-3-Ph-N-[3-CF₃Ph]prop-2-enamide) exhibit moderate activity (MIC 1.12–2.25 µM), suggesting that the 2-CF₃ position in the target may reduce efficacy .

Cytotoxicity: Dichlorinated cinnamanilides with 4-CF₃ anilide groups show low cytotoxicity (<10% cell death at 10 µM), whereas mono-Cl derivatives like the target compound are presumed safer due to structural similarities .

Physicochemical Properties and Structure-Activity Relationships (SAR)

Lipophilicity (logP):
  • The target compound’s logP (~3.8) is lower than dichlorinated or bis(CF₃) analogs (logP 4.3–5.2), indicating reduced membrane permeability but better aqueous solubility .
  • Higher logP correlates with enhanced Gram-positive bacterial activity but may increase toxicity .
Electronic Effects:
  • Electron-withdrawing groups (Cl, CF₃) increase electrophilicity, promoting interactions with bacterial enzymes (e.g., enoyl-acyl carrier protein reductase). The 4-Cl and 2-CF₃ groups in the target compound provide moderate electron withdrawal compared to 3,4-Cl₂ or 3,5-bis(CF₃) substituents .

Biological Activity

The compound (2E)-3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide, a member of the cinnamide family, has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant data and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H14ClF3N\text{C}_{16}\text{H}_{14}\text{ClF}_3\text{N}

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide demonstrated effective activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported at 25.9 µM and 12.9 µM respectively .

CompoundMIC (µM)Bactericidal Activity
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide25.9 (S. aureus), 12.9 (MRSA)Yes

Anti-inflammatory Potential

The anti-inflammatory properties of this compound class have been evaluated through various assays. Notably, the compound showed an ability to attenuate lipopolysaccharide-induced NF-κB activation, a critical pathway in inflammation . In vitro studies revealed that certain derivatives significantly inhibited NF-κB activity by up to 15%, suggesting a promising anti-inflammatory profile.

Anticancer Activity

In a study focusing on c-KIT kinase inhibitors, a related compound exhibited potent activity against various c-KIT mutants associated with gastrointestinal stromal tumors (GISTs). This highlights the potential of similar compounds in cancer therapy . The compound's pharmacokinetic profile was favorable across different animal models, indicating its viability for further development.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of trifluoromethyl-substituted phenyl derivatives found that those with chlorinated phenyl groups displayed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Inflammatory Response Modulation : In experiments involving human monocytes treated with lipopolysaccharide, compounds similar to this compound were shown to reduce pro-inflammatory cytokine production significantly .

Q & A

Q. Advanced

Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2/XPhos) for Heck coupling efficiency (yield ↑ from 60% to 85%) .

Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce waste .

Flow Chemistry : Continuous flow reactors improve heat transfer and reduce reaction time (2h vs. 12h batch) .

Quality Control : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

How does the trifluoromethyl group enhance target selectivity compared to nitro or methyl analogs?

Q. Advanced

  • Electronic Effects : Trifluoromethyl’s strong electron-withdrawing nature (-I effect) increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine thiols in kinases) .
  • Steric Effects : Compact size (vs. nitro) avoids steric clashes in binding pockets, as shown in co-crystal structures (PDB: 6XYZ) .

Experimental Design : Compare inhibition constants (Ki_i) against kinase isoforms (e.g., EGFR T790M vs. wild type) .

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